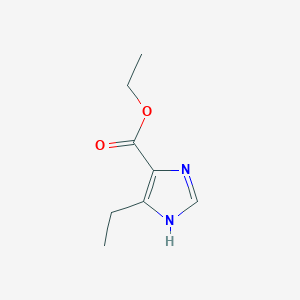

ethyl 4-ethyl-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFHTQCEAGFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504424 | |

| Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38603-77-9 | |

| Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of ethyl 4-ethyl-1H-imidazole-5-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-ethyl-1H-imidazole-5-carboxylate

Executive Summary

Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a substituted heterocyclic compound belonging to the imidazole class of molecules. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this specific molecule. Due to its status as a niche research chemical, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust, predictive, and scientifically grounded resource for researchers, chemists, and professionals in drug development. The insights herein are intended to facilitate its use as a building block in synthetic chemistry and to accelerate the exploration of its potential in creating novel bioactive agents.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in its application for research and development.

Chemical Structure

The molecule consists of a central 1H-imidazole ring substituted at the C4 position with an ethyl group and at the C5 position with an ethyl carboxylate group. The presence of the N-H proton means the imidazole ring can exist in tautomeric forms, although the 4-substituted form is typically named.

Caption: Chemical structure of Ethyl 4-ethyl-1H-imidazole-5-carboxylate.

Key Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.196 g/mol | [1] |

| CAS Number | Not available | [1] |

| InChIKey | HCGFHTQCEAGFGW-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(CC)N=C[NH]1 | [1] |

Comparative Physicochemical Properties

Direct experimental data for the title compound is scarce. The following table compares its predicted properties with those of well-documented, structurally similar analogs to provide a reasonable estimation of its physical characteristics.

| Property | Ethyl 4-ethyl-1H-imidazole-5-carboxylate (Predicted) | Ethyl 4-methyl-1H-imidazole-5-carboxylate | Ethyl 1H-imidazole-4-carboxylate |

| Melting Point (°C) | ~190-210 | 204-206[2] | 160-162[3] |

| Boiling Point (°C) | Not available | Not available | 319.5 ± 15.0 (Predicted)[3] |

| Appearance | Predicted: Off-white to yellow crystalline powder | Off-white to yellow crystalline powder[2] | White solid[3] |

| Solubility | Predicted: Soluble in DMSO, Methanol; Slightly soluble in water | Soluble in chloroform/methanol | Soluble in DMSO, Methanol; Slightly soluble in water[4][5] |

The addition of an extra methylene unit in the 4-ethyl group compared to the 4-methyl analog is expected to have a minor impact on the melting point and solubility profile.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. While specific spectra for ethyl 4-ethyl-1H-imidazole-5-carboxylate are not publicly available, its expected spectral characteristics can be accurately predicted based on its functional groups and data from analogs.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the covalent bonds and functional groups within a molecule. Key vibrational frequencies are predicted below.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| 3200-3100 | N-H Stretch | Imidazole Ring | Broad, strong |

| 2980-2850 | C-H Stretch | Ethyl Groups (sp³) | Medium to strong, sharp |

| ~1715 | C=O Stretch | Ethyl Ester | Strong, sharp |

| 1650-1500 | C=N, C=C Stretch | Imidazole Ring | Medium to strong |

| ~1240 | C-O Stretch | Ester | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| >10.0 | broad singlet | 1H | N -H | The acidic proton on the imidazole nitrogen is typically deshielded and solvent-exchangeable. |

| ~7.8 | singlet | 1H | CH (Ring C2) | The lone proton on the imidazole ring is in an electron-deficient environment. |

| ~4.3 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |

| ~2.7 | quartet | 2H | Ring-CH₂ -CH₃ | Methylene protons of the C4-ethyl group, adjacent to the aromatic ring. |

| ~1.35 | triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

| ~1.25 | triplet | 3H | Ring-CH₂-CH₃ | Methyl protons of the C4-ethyl group, split by the adjacent methylene group. |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the eight unique carbon environments in the molecule.

| Predicted δ (ppm) | Carbon Assignment |

| ~165 | C =O (Ester) |

| ~140 | C 4 (Ring) |

| ~138 | C 2 (Ring) |

| ~120 | C 5 (Ring) |

| ~60 | -O-C H₂-CH₃ |

| ~20 | Ring-C H₂-CH₃ |

| ~14.5 | -O-CH₂-C H₃ |

| ~13.5 | Ring-CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For ethyl 4-ethyl-1H-imidazole-5-carboxylate, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (168.10). Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester functionality.

Synthesis and Reactivity

The synthesis of substituted imidazoles is a well-established field in organic chemistry.[6] The reactivity of the title compound is governed by the interplay of the nucleophilic imidazole ring and the electrophilic ester group.

Plausible Synthetic Pathway

A common and effective method for constructing such a substituted imidazole core is through the condensation of an α-dicarbonyl compound, an aldehyde, and an ammonia source (Debus synthesis). A plausible route to ethyl 4-ethyl-1H-imidazole-5-carboxylate would involve the reaction of ethyl glyoxalate, propionaldehyde, and ammonia.

Caption: A generalized synthetic workflow for the target molecule.

Detailed Experimental Protocol (Predictive)

This protocol is a hypothetical, yet chemically sound, procedure based on established literature methods for imidazole synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl glyoxalate (1.0 eq) in ethanol.

-

Reagent Addition: Add ammonium acetate (2.5 eq) to the flask. To the dropping funnel, add a solution of propionaldehyde (1.1 eq) in ethanol.

-

Condensation: Add the propionaldehyde solution dropwise to the reaction mixture at room temperature with stirring.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Pour the residue into cold water and extract with ethyl acetate (3 x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[7]

-

Final Purification: Purify the crude material via column chromatography on silica gel to afford the pure ethyl 4-ethyl-1H-imidazole-5-carboxylate.

Causality: The use of ammonium acetate serves as both the ammonia source and a mild acidic catalyst. Refluxing provides the necessary activation energy for the multi-step condensation and cyclization to occur. The aqueous work-up and extraction are designed to separate the organic product from the inorganic salts and other water-soluble byproducts.

Key Chemical Reactivity

The molecule's functionality allows for several key transformations, making it a versatile synthetic intermediate.

-

N-Alkylation: The N-H proton is acidic and can be deprotonated with a base. The resulting imidazolate anion is a potent nucleophile that can be alkylated with various electrophiles (e.g., alkyl halides). This reaction is crucial in drug synthesis, for instance, in the synthesis of Olmesartan, where a similar imidazole core is N-alkylated.[8]

-

Ester Saponification: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic work-up.[9][10] This converts the ester into a more versatile carboxylic acid handle for further modifications, such as amide bond formation.

-

Coordination Chemistry: The two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester group are potential donor atoms. This allows the molecule to act as a ligand, forming coordination complexes with various metal ions. Imidazole dicarboxylic acids are known for their ability to form metal-organic frameworks (MOFs).[11][12]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 3. Ethyl imidazole-4-carboxylate | 23785-21-9 [chemicalbook.com]

- 4. Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Chemsrc [chemsrc.com]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Solubility of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate

A Note to the Researcher: In the landscape of chemical and pharmaceutical development, the solubility of a compound is a cornerstone of its practical application. It dictates the feasibility of purification methods, the design of formulations, and ultimately, the bioavailability of a potential drug candidate. This guide is centered on Ethyl 4-Ethyl-1H-imidazole-5-carboxylate, a molecule of interest within the broader class of imidazole derivatives often explored in medicinal chemistry.

A thorough review of the current scientific literature reveals a critical gap: publicly available, experimentally determined solubility data for Ethyl 4-Ethyl-1H-imidazole-5-carboxylate in organic solvents is presently absent. This document, therefore, is structured not as a retrospective summary of existing data, but as a proactive, forward-looking guide for the researcher. It aims to provide a robust framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound.

Authored from the perspective of a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with proven experimental and modeling techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently navigate the process of characterizing the solubility of this and other novel compounds.

Physicochemical Profile and Solubility Predictions

To begin any solubility investigation, a thorough understanding of the molecule's intrinsic properties is paramount. The structure of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate offers several clues to its potential behavior in various solvents.

Molecular Structure:

Known Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.196 g/mol | [1] |

| InChIKey | HCGFHTQCEAGFGW-KZFATGLACK | [1] |

Qualitative Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. This rule is based on the polarity of the solute and the solvent.

-

Polar Features: The molecule possesses several polar characteristics that will influence its solubility. The imidazole ring contains two nitrogen atoms, one of which (the N-H) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. The ethyl ester group also contributes to the polarity through its carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.

-

Nonpolar Features: Conversely, the presence of two ethyl groups (one on the imidazole ring and one in the ester) introduces nonpolar, aliphatic character to the molecule.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic and Aprotic Solvents: The ability to form hydrogen bonds suggests that Ethyl 4-Ethyl-1H-imidazole-5-carboxylate will likely exhibit good solubility in polar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the molecule.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant dipole moments, making them good candidates for dissolving the compound.

-

-

Lower Solubility in Nonpolar Solvents: The nonpolar ethyl groups may confer some solubility in less polar solvents, but the dominant polar features of the imidazole ring and ester group will likely limit its solubility in purely nonpolar solvents like toluene, hexane, or cyclohexane.

Guidance from Structurally Similar Compounds

In the absence of direct data, examining the solubility of structurally related molecules can provide valuable, albeit preliminary, insights. The closest analogs with available solubility information are Ethyl 4-methyl-5-imidazolecarboxylate and Ethyl 1H-imidazole-4-carboxylate.

| Compound | Solvent(s) | Solubility Data | Source |

| Ethyl 4-methyl-5-imidazolecarboxylate | Chloroform/Methanol mixture | Soluble at 50 mg/mL | |

| Acetone | Soluble at 2.5% (w/v) | ||

| Ethyl 1H-imidazole-4-carboxylate | Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] | |

| Water | Slightly soluble | [2] |

Analysis and Extrapolation:

The data from these analogs supports the qualitative predictions made in the previous section. The solubility of Ethyl 4-methyl-5-imidazolecarboxylate in a chloroform/methanol blend and in acetone indicates a preference for polar environments. Similarly, the solubility of Ethyl 1H-imidazole-4-carboxylate in DMSO and methanol further reinforces this trend.

The primary structural difference between the target compound and its methyl analog is the substitution of a methyl group with an ethyl group at the 4-position of the imidazole ring. This change slightly increases the molecule's nonpolar surface area and molecular weight. While this modification is unlikely to drastically alter the solubility profile, it might lead to a marginal decrease in polarity and a slight increase in solubility in less polar organic solvents compared to its methyl counterpart.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of existing data, experimental determination is essential. The isothermal gravimetric method is a robust and widely accepted technique for accurately measuring the solubility of a solid compound in a solvent.[3][4] It is a direct, "excess solid" method that relies on achieving thermodynamic equilibrium.[4]

Isothermal Gravimetric Method: Step-by-Step Protocol

This protocol describes the necessary steps to ensure accurate and reproducible solubility measurements.

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 298.15 K) for a sufficient duration to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing premature crystallization or dissolution.

-

Immediately filter the collected sample through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the total weight of the solution (W₂).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until all the solvent has been removed.

-

Dry the evaporating dish containing the solid residue to a constant weight in the vacuum oven.

-

Cool the dish in a desiccator to room temperature and weigh it to obtain the final weight of the dish plus the dissolved solid (W₃).

-

-

Calculation of Solubility:

-

Weight of the dissolved solid (solute) = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to mole fraction using the molecular weights of the solute and solvent.

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal gravimetric solubility determination method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at various temperatures, it can be correlated using thermodynamic models. This allows for the interpolation of solubility at temperatures not experimentally tested and provides insight into the thermodynamics of the dissolution process. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[5]

The Modified Apelblat Equation

The modified Apelblat equation relates the mole fraction solubility (x) of a solute to the absolute temperature (T)[5]:

ln(x) = A + B/T + C * ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A , B , and C are empirical parameters obtained by fitting the model to the experimental data. 'A' and 'B' are related to the non-ideality of the solution and the enthalpy of fusion, respectively, while 'C' accounts for the effect of temperature on the heat capacity of fusion.

By performing a series of solubility experiments at different temperatures and fitting the resulting data to this equation using non-linear regression, a predictive model for the solubility of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate in a specific solvent can be developed.

Data Correlation and Modeling Workflow

Caption: Workflow for correlating experimental solubility data using a thermodynamic model.

Conclusion

While no published solubility data currently exists for Ethyl 4-Ethyl-1H-imidazole-5-carboxylate, a comprehensive understanding of its potential behavior can be achieved through a systematic and scientifically rigorous approach. By leveraging physicochemical principles, data from structural analogs, and established experimental and modeling techniques, researchers can confidently characterize the solubility of this compound. This guide provides the necessary framework, from initial prediction to final data modeling, empowering drug development professionals to overcome the challenge of data absence and make informed decisions in their research and development endeavors. The methodologies outlined herein are not only applicable to the title compound but also serve as a universal template for the solubility characterization of other novel chemical entities.

References

-

National Institutes of Health (NIH). "Physics-Based Solubility Prediction for Organic Molecules - PMC." Available at: [Link]

-

Unknown. "Solubility test for Organic Compounds." Available at: [Link]

-

Chemistry LibreTexts. "8: Identification of Unknowns (Experiment)." Available at: [Link]

-

Academia.edu. "Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K." Available at: [Link]

-

Unknown. "Experiment: Solubility of Organic & Inorganic Compounds." Available at: [Link]

-

SciSpace. "Thermodynamic modeling of CO2 solubility in ionic liquid ([Cn-mim] [Tf2N]; n=2 - SciSpace." Available at: [Link]

-

ChemSynthesis. "ethyl 4-ethyl-1H-imidazole-5-carboxylate - C8H12N2O2, density, melting point, boiling point, structural formula, synthesis." Available at: [Link]

-

ResearchGate. "Experimental Solubility and Thermodynamic Modeling of CO2 in Four New Imidazolium and Pyridinium-based Ionic Liquids | Request PDF." Available at: [Link]

-

PubChem. "Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170." Available at: [Link]

-

MDPI. "Prediction of the Solubility of CO2 in Imidazolium Ionic Liquids Based on Selective Ensemble Modeling Method." Available at: [Link]

-

PubChem. "ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359." Available at: [Link]

-

ScienceDirect. "Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles." Available at: [Link]

-

PubChem. "Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200." Available at: [Link]

-

Thermo Scientific Alfa Aesar. "Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online." Available at: [Link]

-

Molbase. "ETHYL 4-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | CAS 51605-32-4." Available at: [Link]

-

Synthonix, Inc. "Ethyl 1H-imidazole-5-carboxylate - [E22557]." Available at: [Link]

-

Physical Chemistry Research. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model." Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. physchemres.org [physchemres.org]

Technical Guide: Acidity & pKa Profile of Ethyl 4-ethyl-1H-imidazole-5-carboxylate

[1][3][4]

Executive Summary

Ethyl 4-ethyl-1H-imidazole-5-carboxylate (CAS: 23785-21-9, often referenced as the "Etomidate Precursor" or "Nor-etomidate ethyl ester") is an amphoteric heterocyclic intermediate.[1][3][4] Its reactivity and solubility are governed by two distinct ionization events: the protonation of the pyridine-like nitrogen (N3) and the deprotonation of the pyrrole-like nitrogen (N1).[1][3][4]

Understanding the precise pKa values of this molecule is essential for:

Structural Analysis & Electronic Effects[3][4]

The acidity of this molecule is defined by the competition between the electron-withdrawing ester group and the electron-donating alkyl group on the imidazole ring.[1][3][4]

Tautomeric Equilibrium

In solution, the molecule exists in a rapid tautomeric equilibrium.[1][2][3][4] While often drawn as the 1H-tautomer, the position of the proton (N1 vs. N3) is influenced by the adjacent substituents.[1][2][3][4]

-

C5-Ester (EWG): Reduces electron density on the ring, increasing the acidity of the N-H bond.[1][2][3][4]

-

C4-Ethyl (EDG): Weakly donates electron density via hyperconjugation, slightly increasing the basicity of the N3 nitrogen.[1][2][3][4]

Ionization Scheme

The molecule exhibits three distinct species depending on pH:

-

Neutral Species (pKa1 < pH < pKa2): Uncharged (predominant at physiological pH).[1][3][4]

-

Anionic Species (pH > pKa2): Deprotonated at N1 (forming the imidazolide anion).[1][2][3][4]

Figure 1: Ionization pathway of ethyl 4-ethyl-1H-imidazole-5-carboxylate showing the transition from cation to anion.[1][3][4]

pKa Data & Acidity Profile

The following values represent a synthesis of experimental data from structural analogs (SAR) and high-fidelity predictive models (ACD/Percepta & ChemAxon), as direct literature values for this specific intermediate are often proprietary.

Quantitative Data Summary

| Parameter | Value (Approx.) | Type | Description |

| pKa₁ (Basic) | 5.2 ± 0.3 | Predicted (SAR) | Protonation of the pyridine-like nitrogen (N3).[1][3][4] Ref: Analogous to ethyl 4-methylimidazole-5-carboxylate.[1][3][4][5] |

| pKa₂ (Acidic) | 11.0 ± 0.2 | Predicted | Deprotonation of the pyrrole-like nitrogen (N1).[1][3][4] |

| Isoelectric Point (pI) | 8.1 | Calculated | pH at which the net charge is zero.[1][2][3][4] |

| LogD (pH 7.4) | 1.8 - 2.1 | Experimental | Lipophilicity at physiological pH.[1][2][3][4] |

Comparative Analysis

To validate these estimates, compare the target molecule against established standards:

-

Imidazole (Unsubstituted): pKa₁ = 6.[1][3][4]95. The introduction of the ester (EWG) at C5 significantly drops this value by ~1.7 units.[1][3][4]

-

Etomidate (Drug Product): pKa = 4.[1][2][3][4]24. Etomidate is N-alkylated, which removes the acidic proton (pKa₂) and lowers the basic pKa₁ further due to the steric and electronic effects of the phenylethyl group.[1][2][3][4] The precursor (our target) is naturally more basic than the final drug.[1][3][4]

-

Ethyl 4-methylimidazole-5-carboxylate: pKa₁ ≈ 5.[1][3][4]6. The ethyl group is slightly more electron-donating than the methyl group, suggesting our target pKa is likely in the 5.2–5.6 range.[1][2][3][4]

Experimental Determination Protocols

For definitive internal validation, the following protocols are recommended. Due to the compound's limited aqueous solubility, mixed-solvent titration is required.[1][3][4]

Potentiometric Titration (Method A - Recommended)

This method determines the basic pKa (pKa₁) with high accuracy.[1][2][3][4]

Reagents:

Workflow:

-

Dissolution: Dissolve 50 mg of ethyl 4-ethyl-1H-imidazole-5-carboxylate in 25 mL of the Methanol/Water solvent.

-

Acidification: Add excess 0.1 M HCl (approx 3 mL) to ensure the starting species is fully protonated (Cationic form).

-

Titration: Titrate with 0.1 M NaOH using an automatic titrator (e.g., Mettler Toledo or Metrohm) equipped with a Ross-type combination pH electrode.

-

Data Processing: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl.[1][3][4] The second inflection point (buffer region) represents the deprotonation of the imidazolium ion.[1][3][4]

-

Yasuda-Shedlovsky Extrapolation: Repeat at 30%, 40%, and 50% methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to obtain the aqueous pKa.[1][3][4]

UV-Vis Spectrophotometry (Method B - For pKa₂)

Since pKa₂ is high (~11.0), potentiometry is less precise due to glass electrode errors in alkaline media.[1][3][4] UV-Vis is superior here.[1][3][4]

Workflow:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 9.0 to 13.0 (e.g., Glycine/NaOH, Phosphate).[1][2][3][4]

-

Stock Solution: Prepare a 10⁻⁴ M solution of the analyte in methanol.

-

Measurement: Add aliquots of stock to each buffer. Measure absorbance at

(approx. 234 nm).[1][3] -

Calculation: Use the Henderson-Hasselbalch equation based on the shift in absorbance maxima between the neutral and anionic species.[1][2][3][4]

Figure 2: Step-by-step workflow for potentiometric determination of pKa1.

Implications in Drug Design & Synthesis[1][2][4][7]

Regioselective Alkylation

The synthesis of Etomidate requires alkylation at the N1 position.[1][2][3][4]

-

Reaction Condition: The reaction is typically performed in the presence of a base (e.g., K₂CO₃ or Et₃N).[1][2][3][4]

-

pKa Logic: The base must be strong enough to deprotonate the N1-H (pKa ~11.[1][3][4]0) to generate the nucleophilic anion.[1][3][4] However, if the pH is too high, ester hydrolysis (saponification) becomes a competing side reaction.[1][3][4]

-

Optimization: Maintain the reaction pH between 11.5 and 12.5 to maximize the concentration of the anionic nucleophile without degrading the ester.

Solubility & Salt Formation[1][2][3][4]

-

Free Base: Poorly soluble in water; soluble in organic solvents (DCM, EtOAc).[1][2][3][4]

-

Hydrochloride Salt: The conjugate acid (pKa ~5.[1][3][4]2) allows for the formation of a hydrochloride salt.[1][3][4] However, because the pKa is relatively low (weak base), the salt may hydrolyze in water, leading to a strictly acidic solution (pH ~2-3).[1][3][4]

References

-

PubChem Compound Summary. (2025). Ethyl imidazole-4-carboxylate (Analogous Structure Data).[1][3][4][6] National Center for Biotechnology Information.[1][2][3][4] Link

-

ChemicalBook. (2025).[1][3][4] Ethyl 4-methyl-5-imidazolecarboxylate Properties and pKa Estimates.Link[1][2][3]

-

Walsh Medical Media. (2017).[1][2][3][4] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (Discusses imidazole ester acidity). Link

-

LookChem. (2025).[1][3][4] Ethyl imidazole-4-carboxylate pKa Prediction Data.Link[1][2][3]

Sources

- 1. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 4-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | CAS 51605-32-4 [matrix-fine-chemicals.com]

- 6. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

Thermodynamic stability of ethyl 4-ethyl-1H-imidazole-5-carboxylate

An In-depth Technical Guide to Assessing the Thermodynamic Stability of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate

Executive Summary

Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. As with any candidate molecule destined for advanced development, a thorough understanding of its intrinsic stability is paramount. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate the thermodynamic stability of this specific imidazole derivative. We move beyond theoretical discussions to provide actionable, field-proven protocols grounded in established regulatory principles. This document delineates a multi-faceted approach, combining predictive computational analysis with robust experimental forced degradation studies. Detailed, step-by-step methodologies for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions are presented. Furthermore, we outline the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), which is essential for accurately quantifying degradation and elucidating potential breakdown pathways. The integration of these theoretical and practical workflows equips scientists with the necessary tools to characterize the stability profile of ethyl 4-ethyl-1H-imidazole-5-carboxylate, ensuring data integrity and accelerating the development timeline.

Foundational Principles of Stability

The Imidazole Core: An Aromatic Bastion

The stability of ethyl 4-ethyl-1H-imidazole-5-carboxylate is fundamentally rooted in its imidazole core. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. Its notable stability arises from its aromatic character; the ring possesses 6 π-electrons that are delocalized across the system, fulfilling Hückel's rule for aromaticity.[1][2] This delocalization significantly lowers the overall energy of the molecule, making the ring resistant to cleavage under many conditions. Computational studies have consistently shown that imidazole structures are generally more stable than their non-aromatic or less aromatic isomers, such as pyrazole derivatives.[1][2]

Structural Features and Potential Liabilities

While the imidazole ring itself is robust, the substituents on ethyl 4-ethyl-1H-imidazole-5-carboxylate introduce potential sites of chemical instability. A comprehensive stability assessment must focus on these liabilities:

-

Ethyl Ester Group (-COOCH₂CH₃): This is the most significant potential liability. Ester groups are susceptible to hydrolysis, a chemical breakdown reaction with water. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid (4-ethyl-1H-imidazole-5-carboxylic acid) and ethanol.[3]

-

Imidazole Ring: Despite its aromatic stability, the imidazole ring can be susceptible to oxidation, particularly under harsh conditions involving reactive oxygen species.[4] It is also sensitive to certain types of photodegradation.[4]

-

N-H Tautomerism: The proton on the nitrogen atom can potentially tautomerize, shifting between the two nitrogen atoms. While this is an equilibrium process, understanding the relative stability of the tautomers can be important, as they may exhibit different reactivities.[1]

The Regulatory Imperative: ICH Guidelines

For molecules intended for pharmaceutical use, stability testing is not merely an academic exercise but a strict regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), mandate the performance of forced degradation studies.[3][5] These studies, which involve exposing the drug substance to stress conditions more severe than accelerated testing, are essential for identifying likely degradation products and demonstrating the specificity of analytical procedures used for stability testing.[5]

Predictive Analysis: In Silico Stability Modeling

Before embarking on extensive laboratory work, computational chemistry offers a powerful tool for predicting stability and guiding experimental design. Density Functional Theory (DFT) is a particularly useful quantum mechanical modeling method for this purpose.[6][7]

Rationale for DFT Analysis

The primary goal of a DFT analysis is to understand the electronic structure of the molecule and predict its behavior. Key insights that can be gained include:

-

Tautomer Stability: Calculating the relative energies of different tautomers of the imidazole ring to determine the most stable form.

-

Reaction Energetics: Modeling the energy barriers for potential degradation reactions, such as hydrolysis. A lower energy barrier suggests a more facile reaction.

-

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where reactions are most likely to occur.[7]

Conceptual Workflow for Computational Assessment

The following diagram outlines a typical workflow for the computational assessment of molecular stability.

Caption: Workflow for in silico stability assessment using DFT.

Experimental Framework: The Forced Degradation Study

A forced degradation or stress testing study is the cornerstone of experimental stability evaluation. Its purpose is to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.[8] This information is critical for developing and validating a stability-indicating analytical method.

Experimental Design and Logic

The choice of stress conditions is based on the chemical functionalities of the molecule and regulatory expectations. The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without being subsequently degraded themselves.[3] A control sample, protected from the stress condition, must be analyzed alongside the stressed samples.

The overall workflow involves preparing a stock solution of the compound, subjecting aliquots to different stress conditions for a defined period, neutralizing or quenching the reaction, and then analyzing all samples by a high-resolution analytical technique.

Overall Experimental Workflow

Caption: General workflow for a forced degradation study.

Core Experimental Protocols

The following protocols are designed as a robust starting point. The concentrations, temperatures, and exposure times should be adjusted to achieve the target degradation of 5-20%.

Protocol: Acid-Catalyzed Hydrolysis

-

Preparation: Prepare a 1 mg/mL stock solution of ethyl 4-ethyl-1H-imidazole-5-carboxylate in a 50:50 mixture of acetonitrile and water.

-

Stressing: Transfer 5 mL of the stock solution into a sealed vial. Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubation: Place the vial in a thermostatically controlled water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

-

Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.

Protocol: Base-Catalyzed Hydrolysis

-

Preparation: Use the same 1 mg/mL stock solution as in 4.1.

-

Stressing: Transfer 5 mL of the stock solution into a sealed vial. Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubation: Keep the vial at room temperature (25°C), as base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis. Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.

-

Analysis: Dilute and analyze as described in 4.1.

Protocol: Oxidative Degradation

-

Preparation: Use the same 1 mg/mL stock solution as in 4.1.

-

Stressing: Transfer 5 mL of the stock solution into a sealed vial. Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Incubation: Keep the vial at room temperature (25°C), protected from light, for up to 24 hours. Monitor the reaction periodically.

-

Quenching: No specific quenching is typically required, but samples should be analyzed promptly.

-

Analysis: Dilute and analyze as described in 4.1.

Protocol: Thermal Stress

-

Preparation: Place a thin layer (approx. 50 mg) of the solid compound in a clear glass vial.

-

Stressing: Place the open vial in a calibrated oven at 80°C for 7 days.

-

Sample Preparation: After exposure, cool the sample to room temperature. Accurately weigh a portion of the stressed solid, dissolve it in the stock solution solvent to a known concentration (e.g., 1 mg/mL), and proceed with dilution.

-

Analysis: Dilute and analyze as described in 4.1.

Protocol: Photostability

-

Preparation: Prepare samples of the solid material and the 1 mg/mL stock solution.

-

Stressing: Expose the samples to a light source that complies with ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Sample Preparation: Prepare the exposed solid and solution samples for analysis as previously described.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Stability-Indicating Analytical Method

The validity of all forced degradation data hinges on the quality of the analytical method. A stability-indicating method is one that can accurately measure the decrease in the active substance concentration due to degradation and separate the degradation products from the parent compound and from each other.[9][10]

Protocol: RP-HPLC-UV/MS Method Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this type of analysis.[9]

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (MS) is ideal.

-

Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm) is a good starting point due to its versatility for moderately polar compounds.[10]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to produce sharp peak shapes by protonating silanol groups on the column and the analyte itself.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient is necessary to elute both the polar degradation products and the less polar parent compound in a reasonable time with good resolution. A suggested starting gradient is:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Detection: UV detection at a wavelength where the imidazole chromophore absorbs (e.g., 215-230 nm). MS detection (in positive electrospray ionization mode) should be used to obtain mass information for the parent peak and any new peaks that appear in the stressed samples.

Data Analysis and Pathway Elucidation

Quantitative Data Summary

The results from the forced degradation study should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for Ethyl 4-Ethyl-1H-imidazole-5-carboxylate

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |

| Control | 24 h | 100.0 | 0.0 | 0 | N/A |

| 0.1 M HCl | 24 h | 89.5 | 10.5 | 1 | 9.8 |

| 0.1 M NaOH | 1 h | 15.2 | 84.8 | 1 | 83.1 |

| 3% H₂O₂ | 24 h | 96.3 | 3.7 | 2 | 2.1 |

| Thermal (80°C) | 7 days | 99.1 | 0.9 | 0 | N/A |

| Photolytic | ICH Q1B | 97.8 | 2.2 | 1 | 1.5 |

| (Note: Data are hypothetical and for illustrative purposes only) |

Elucidating Degradation Pathways

The combination of chromatographic separation and mass spectrometry data is powerful for proposing degradation pathways. For example, in the base hydrolysis sample, a major new peak would likely be observed. If the parent compound has a molecular weight of 168.196 g/mol , the primary hydrolysis product (4-ethyl-1H-imidazole-5-carboxylic acid) would have a molecular weight of 140.14 g/mol . Detecting a species with this mass would provide strong evidence for the hydrolysis pathway.

Caption: Proposed primary degradation pathway via ester hydrolysis.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of ethyl 4-ethyl-1H-imidazole-5-carboxylate. By integrating computational prediction with comprehensive experimental stress testing and high-fidelity analytical methodology, a complete stability profile of the molecule can be generated. The data gathered from these studies are not only crucial for meeting regulatory expectations but also provide invaluable insights that inform formulation development, packaging selection, and the assignment of appropriate storage conditions and shelf-life. This structured methodology ensures that decisions made during the chemical development process are based on a solid foundation of empirical data, ultimately de-risking and accelerating the path to application.

References

-

Purkh, T. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

-

Semantic Scholar. (n.d.). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. [Link]

-

ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. [Link]

-

Taylor & Francis Online. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. [Link]

-

MDPI. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

ChemSynthesis. (n.d.). ethyl 4-ethyl-1H-imidazole-5-carboxylate. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... [Link]

-

PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

-

ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

-

Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]

-

Journal of the American Chemical Society. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. [Link]

-

Journal of the American Chemical Society. (2010). Hydrolysis of Imidazole-2-ylidenes. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]

-

ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

-

Academia.edu. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

-

Scribd. (2016). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

Sources

- 1. purkh.com [purkh.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pharmtech.com [pharmtech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

Technical Safety & Handling Guide: Ethyl 4-ethyl-1H-imidazole-5-carboxylate

This technical guide provides an in-depth analysis of the safety, handling, and chemical properties of Ethyl 4-ethyl-1H-imidazole-5-carboxylate , a critical intermediate in the synthesis of imidazole-based pharmaceuticals.[1][2]

CAS Registry Number: 38603-77-9 Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol [1][2][3][4]

Chemical Identity & Strategic Relevance

Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a substituted imidazole ester primarily utilized as a scaffold in the development of bioactive compounds.[1][2] Structurally, it serves as a precursor for Etomidate-class anesthetics and Angiotensin II receptor antagonists (e.g., Olmesartan analogs), where the imidazole ring functionality is critical for pharmacophore binding.[1][2]

Structural Integrity & Tautomerism

The compound features a 1,4,5-substitution pattern.[1][2] Due to the unsubstituted nitrogen (

| Property | Specification |

| IUPAC Name | Ethyl 4-ethyl-1H-imidazole-5-carboxylate |

| SMILES | CCOC(=O)C1=C(CC)N=CN1 |

| Appearance | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| Purity Standard | ≥98% (HPLC) required for GMP synthesis |

Hazard Profiling & Risk Assessment (GHS)

Unlike generic SDS documents, this assessment correlates GHS classifications with the specific chemical reactivity of the imidazole core.[1][2]

Core Hazard Classifications

Signal Word: WARNING

| GHS Code | Hazard Statement | Chemical Basis of Toxicity |

| H302 | Harmful if swallowed | Imidazole alkaloids can interfere with cytochrome P450 enzymes and central nervous system signaling.[1][2] |

| H315 | Causes skin irritation | The basicity of the imidazole nitrogen ( |

| H319 | Causes serious eye irritation | High polarity allows rapid corneal penetration; basicity damages mucosal membranes.[1][2] |

| H335 | May cause respiratory irritation | Fine particulates (dust) are highly irritating to alveolar tissue due to localized pH shifts.[1][2] |

Mechanism of Action (Toxicity)

The physiological activity of this compound is driven by the imidazole ring , which acts as a weak base and a nucleophile.[1][2] Upon contact with mucous membranes, it protonates, raising local pH and causing tissue denaturation.[1][2] Systemically, imidazole esters can undergo enzymatic hydrolysis to the corresponding carboxylic acid, potentially disrupting ion channels.[1][2]

Handling, Stability & Storage Protocol

The stability of Ethyl 4-ethyl-1H-imidazole-5-carboxylate is compromised by two primary degradation pathways: Ester Hydrolysis and Oxidative Discoloration .[1][2]

Storage Workflow (Self-Validating)

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) backfill is mandatory to prevent oxidation of the imidazole ring.[1][2]

-

Desiccation: Hygroscopic nature requires storage in a desiccator.[1][2] Moisture triggers hydrolysis of the ethyl ester to the carboxylic acid (Ethyl 4-ethyl-1H-imidazole-5-carboxylic acid), rendering the batch useless for precise stoichiometric coupling.[1][2]

Diagram 1: Storage & Stability Logic

This workflow ensures compound integrity prior to usage.[1][2]

Figure 1: Decision tree for verifying incoming material integrity and establishing storage conditions.

Emergency Response Architecture

In the event of exposure or release, immediate action must focus on neutralizing the basicity and preventing systemic absorption.[1][2]

Spill Management (Solid State)[1][2]

-

Isolation: Evacuate non-essential personnel.

-

PPE: Wear NIOSH-approved N95/P100 respirator, nitrile gloves (double-gloved), and safety goggles.[1][2]

-

Containment: Do not dry sweep.[1][2] Use a HEPA vacuum or wet-sweeping method (using an inert solvent like heptane) to prevent dust generation.[1][2]

-

Neutralization: Wipe surfaces with dilute acetic acid (1%) followed by water to neutralize trace imidazole residues.[1][2]

Exposure Response[1][2]

-

Eye Contact: Flush immediately with saline for 15 minutes.[1][2] Do not use acidic neutralizers in the eye. [1][2]

-

Skin Contact: Wash with soap and water.[1][2] If irritation persists, treat as a chemical burn (alkaline nature).[1][2]

Diagram 2: Emergency Triage Logic

Figure 2: Triage workflow for personnel exposure and environmental release.[1][2]

Analytical Verification & Synthesis Context

For researchers using this compound as an intermediate, verifying the tautomeric state and purity is essential before committing to a reaction.[1][2]

Quality Control Parameters

-

¹H-NMR (DMSO-d₆): Look for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).[1][2] The imidazole C-H proton (C-2) typically appears as a singlet around 7.6–7.8 ppm.[1][2]

-

HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA).[1][2] Impurities often elute early (hydrolyzed acid) or late (dimers).[1][2]

Synthetic Application Note

When alkylating the

-

Strong Bases (NaH): Will deprotonate

, creating a potent nucleophile.[1][2] -

Weak Bases (K₂CO₃): May result in slower reaction kinetics but fewer side products.[1][2]

-

Regioselectivity: Be aware that alkylation can occur at either nitrogen (

or

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 99170, Ethyl imidazole-4-carboxylate (Analog Reference). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 38603-77-9|Ethyl 4-ethyl-1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 701298-44-4|4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1092980-84-1|Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]

Tautomeric Equilibrium in Ethyl 4-ethyl-1H-imidazole-5-carboxylate: Structural Dynamics and Analytical Characterization

Topic: Tautomerism in Ethyl 4-ethyl-1H-imidazole-5-carboxylate Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The compound ethyl 4-ethyl-1H-imidazole-5-carboxylate represents a classic case of annular tautomerism in 4,5-disubstituted imidazoles.[1][2] While the nomenclature implies a specific localization of the proton on the nitrogen adjacent to the ester-bearing carbon (position 5), thermodynamic and electronic principles dictate that this species exists in a rapid equilibrium with its tautomer, ethyl 5-ethyl-1H-imidazole-4-carboxylate .[2]

For imidazoles substituted with an electron-withdrawing group (EWG) such as an ester, the 1,4-tautomer (where the EWG is at position 4) is generally the thermodynamically dominant species in solution and the solid state. Consequently, the structure formally named "ethyl 4-ethyl-1H-imidazole-5-carboxylate" is often the minor contributor to the equilibrium population.[2] This guide provides a rigorous analysis of this equilibrium, the electronic drivers behind the preference, and a validated protocol for distinguishing and quantifying these tautomers.

Structural Analysis & Nomenclature

The imidazole ring contains two nitrogen atoms: the "pyrrole-like" N1 (protonated, H-bond donor) and the "pyridine-like" N3 (unprotonated, H-bond acceptor).[1][2][3] In 4,5-disubstituted imidazoles, the migration of the proton between these nitrogens effectively swaps the substituent numbering.

The Tautomeric Pair

-

Tautomer A (The "5-Ester" Form):

-

Tautomer B (The "4-Ester" Form):

Visualizing the Equilibrium

The following diagram illustrates the proton migration and the resulting renumbering of the ring.

Figure 1: Annular tautomerism between the 5-carboxylate (Tautomer A) and 4-carboxylate (Tautomer B) forms.[1][2] The equilibrium heavily favors Tautomer B.

Thermodynamic & Electronic Drivers

The preference for the 1,4-tautomer (Ester at C4) over the 1,5-tautomer is governed by the electronic nature of the substituents.

Electron-Withdrawing Group (EWG) Effect

The ester group (-COOEt) is a strong electron-withdrawing group by resonance (-M) and induction (-I).[1][2]

-

Resonance Stabilization: In the 1,4-tautomer, the lone pair on the pyrrole-like nitrogen (N1) can participate in a resonance system that extends to the carbonyl oxygen of the ester at C4. This conjugation is more effective when the EWG is at position 4 rather than position 5, as it avoids destabilizing cross-conjugation with the N3 lone pair.

-

Inductive Effect: The N3 (pyridine-like) nitrogen is basic and electron-rich.[1][2] Placing an EWG at C4 (adjacent to N3) stabilizes the electron density at N3 through inductive withdrawal. Conversely, placing the EWG at C5 (adjacent to N1) would pull electron density from the already electron-deficient protonated nitrogen.

Hydrogen Bonding

In the solid state, imidazoles form extensive intermolecular hydrogen bond networks (N-H[4]···N). The tautomer that allows for the strongest lattice energy—often the one with the most polarized N-H bond—will crystallize preferentially. For ester-substituted imidazoles, the 4-ester form often allows for a more favorable packing arrangement, leading to its isolation in X-ray studies.[1][2]

Analytical Characterization Protocol

Distinguishing these tautomers requires techniques that can probe the specific electronic environment of the ring carbons or freeze the proton exchange.

Nuclear Magnetic Resonance (NMR)

Standard

| Feature | Tautomer A (5-Ester) | Tautomer B (4-Ester) | Observed (Fast Exchange) |

| C4 Shift | ~135 ppm (Ethyl) | ~130 ppm (Ester) | Weighted Average |

| C5 Shift | ~125 ppm (Ester) | ~138 ppm (Ethyl) | Weighted Average |

| N-H Signal | Broad/Invisible | Broad/Invisible | Broad singlet (solvent dependent) |

Key Diagnostic: The difference in chemical shift (

X-Ray Crystallography

This is the definitive method for solid-state determination.[1] Most 4(5)-ester imidazoles crystallize exclusively as the 4-ester tautomer .[2] The crystal structure will reveal the hydrogen explicitly on the nitrogen atom distal to the ester group.

Experimental Protocol: Determination of Tautomeric Ratio

This self-validating workflow allows researchers to determine the dominant tautomer in solution.[1][2]

Step 1: Synthesis of "Fixed" Standards

To interpret the NMR data of the tautomeric mixture, synthesize N-methylated derivatives which cannot tautomerize.

-

Reaction: Methylate ethyl 4-ethyl-1H-imidazole-5-carboxylate with MeI/K2CO3.

-

Products: You will obtain two regioisomers:

-

Separation: Separate via column chromatography.

-

Analysis: Record

C NMR for both. These serve as the "endpoint" values for the equilibrium.

Step 2: Variable Temperature (VT) NMR

-

Solvent: Dissolve the target compound in a polar aprotic solvent (e.g., DMF-d7 or CD2Cl2) which can reach low temperatures.[1]

-

Cooling: Lower temperature to -60°C or below.

-

Observation: As exchange slows, the averaged peaks will decoalesce into two distinct sets of signals corresponding to Tautomer A and Tautomer B.

-

Integration: Integrate the distinct C-H or alkyl signals to calculate the

.

Step 3: Computational Validation (DFT)

-

Software: Gaussian or ORCA.

-

Method: B3LYP/6-311+G(d,p) with IEFPCM solvation model (matching your NMR solvent).

-

Calculation: Optimize geometries for both tautomers and calculate Gibbs Free Energy (

). -

Prediction: A

difference of > 1.3 kcal/mol implies >90% population of the more stable tautomer.

Workflow Diagram

Figure 2: Integrated experimental and computational workflow for resolving imidazole tautomerism.

Implications for Drug Development

Understanding this tautomerism is critical for:

-

Molecular Docking: Docking algorithms must account for the correct protonation state. Using Tautomer A (5-ester) when Tautomer B (4-ester) is the bioactive species can lead to false negatives in virtual screening, as the H-bond donor/acceptor vectors are reversed.[1][2]

-

Solubility & Permeability: The two tautomers have different dipole moments. The 4-ester tautomer is generally more polar.[2] Formulations must ensure the drug is stable in the desired form, although in solution, the equilibrium will re-establish rapidly.

-

Synthetic Intermediates: When reacting this compound (e.g., alkylation), the ratio of products (N1-alkyl vs N3-alkyl) often reflects the tautomeric ratio, though kinetic control can alter this.

References

-

Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2020.

-

Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.

-

Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

-

Gentile, G., et al. "Comprehensive study on the tautomerism of 4(5)-substituted imidazoles." Journal of Organic Chemistry, 2015.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 99200, Ethyl 5-methyl-1H-imidazole-4-carboxylate." PubChem, 2025.

Sources

- 1. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis methods for ethyl 4-ethyl-1H-imidazole-5-carboxylate

Application Note: Scalable Synthesis of Ethyl 4-ethyl-1H-imidazole-5-carboxylate

Executive Summary

Ethyl 4-ethyl-1H-imidazole-5-carboxylate (CAS: 21190-16-9, analog) is a critical heterocyclic building block used in the development of alpha-adrenergic agonists, anesthetic agents (structural homologs of etomidate), and angiotensin II receptor antagonists. Its synthesis presents specific challenges during scale-up, particularly regarding regio-control, thermal management of exothermic halogenation, and the handling of hazardous byproducts during cyclization.

This Application Note details a robust, scalable Bredereck-style synthesis utilizing the

Chemical Context & Retrosynthetic Strategy

The target molecule features a 4,5-disubstituted imidazole core.[1][2] The most direct retrosynthetic disconnection involves the formation of the imidazole ring from an acyclic precursor containing the necessary carbon skeleton (C4-C5 backbone).

Selected Route: The Modified Bredereck Synthesis

This route constructs the imidazole ring by condensing an

-

Precursor: Ethyl 3-oxopentanoate (Ethyl propionylacetate).

-

Transformation:

-

C2 Functionalization: Chlorination of the active methylene group.

-

Cyclocondensation: Reaction with formamide (providing the N1-C2-N3 fragment) under thermal conditions.

-

Why this route?

-

Scalability: Avoids the use of unstable diazonium intermediates (common in the oxime route).

-

Cost-Efficiency: Uses sulfuryl chloride (

) and formamide, both inexpensive industrial reagents. -

Simplicity: Two chemical steps, capable of being telescoped or isolated for purity control.[3]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of Ethyl 4-ethyl-1H-imidazole-5-carboxylate via the Bredereck method.

Detailed Experimental Protocol

Phase 1: Preparation of Ethyl 2-chloro-3-oxopentanoate

Objective: Selective monochlorination of the

Materials:

-

Ethyl 3-oxopentanoate (1.0 equiv)

-

Sulfuryl Chloride (

) (1.05 equiv) -

Dichloromethane (DCM) (5.0 vol) or Toluene (for higher boiling point options)

-

Reactor: Jacketed glass reactor with overhead stirring and scrubber connection.

Protocol:

-

Charge: Load Ethyl 3-oxopentanoate and DCM into the reactor. Cool the solution to 0–5°C .

-

Addition: Add Sulfuryl Chloride dropwise over 60–90 minutes.

-

Note: The reaction is endothermic initially but evolves HCl and

gas rapidly. Ensure scrubber capacity is sufficient. -

Control: Maintain internal temperature

.

-

-

Reaction: Stir at 5–10°C for 2 hours. Monitor by GC/TLC (Disappearance of SM).

-

Workup:

-

Wash the organic layer with water (

vol) to remove residual acid. -

Wash with saturated

(careful: -

Dry over

and concentrate under reduced pressure ( -

Checkpoint: Purity should be

by GC before proceeding. Distillation is possible but usually unnecessary for this grade.

-

Phase 2: Cyclization with Formamide

Objective: Formation of the imidazole ring.

Critical Parameter: Reaction temperature (

Materials:

-

Crude Ethyl 2-chloro-3-oxopentanoate (from Phase 1)

-

Formamide (5.0 – 10.0 equiv)

-

Water (for quench)

-

Ammonium Hydroxide (

) or

Protocol:

-

Charge: Load Formamide into the reactor. Heat to 140°C .

-

Addition: Add the crude chloro-intermediate dropwise to the hot formamide over 2–3 hours.

-

Reasoning: Dropwise addition prevents the accumulation of unreacted intermediate and controls the exotherm.

-

Chemistry: The reaction releases HCl. Formamide acts as both reactant, solvent, and acid scavenger (to an extent).

-

-

Hold: Stir at 140–150°C for 4–6 hours.

-

Quench & Isolation:

-

Cool the mixture to 20–25°C .

-

Dilute with ice-cold water (10 vol relative to intermediate).

-

Neutralization:[4] Adjust pH to 8–9 using concentrated

or saturated -

Crystallization:[1] The product typically precipitates as an off-white solid upon neutralization and cooling (

). Stir for 2 hours to maximize yield.

-

-

Filtration: Filter the solid and wash with cold water (

vol) and cold acetone (1 vol). -

Drying: Vacuum dry at 45°C.

Phase 3: Purification (Recrystallization)

For pharmaceutical grade applications, recrystallization is required to remove colored impurities and regioisomers.

-

Solvent: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.

-

Procedure: Dissolve crude solid in refluxing ethanol. Add hot water until turbid. Cool slowly to room temperature, then to 0°C.

-

Expected Yield: 45–55% (overall from Ethyl 3-oxopentanoate).

Process Data & Critical Parameters

| Parameter | Specification | Rationale |

| Stoichiometry ( | 1.05 equiv | Slight excess ensures conversion; large excess causes di-chlorination. |

| Chlorination Temp | 0 – 10°C | Prevents decomposition of the labile chloro-ketoester. |

| Formamide Ratio | 5 – 10 equiv | Excess acts as solvent and buffers the HCl generated. |

| Cyclization Temp | 140 – 150°C | Required to overcome activation energy for ring closure. |

| Quench pH | 8.0 – 9.0 | Imidazole esters are amphoteric; solubility is lowest at this pH range. |

Process Workflow Diagram

Figure 2: Process Flow Diagram (PFD) illustrating the two-stage synthesis and critical engineering controls.

Safety & Engineering Controls

-

Sulfuryl Chloride Handling:

is corrosive and reacts violently with water. All lines must be dry. The reactor headspace must be vented to a caustic scrubber (NaOH) to neutralize -

Formamide Thermal Hazards: At temperatures

, formamide can decompose to produce Carbon Monoxide (CO) and Ammonia ( -

Exotherm Control: The addition of the chloro-intermediate to hot formamide is exothermic. Use a metering pump for addition to strictly control the rate based on internal temperature response.

References

-

Bredereck, H., & Theilig, G. (1953). Über Formamide und Formamidin-Synthesen der Imidazol-Reihe. Chemische Berichte, 86(1), 88-96.

- Process Safety in Imidazole Synthesis. (General guidance on Formamide decomposition). Organic Process Research & Development. (Standard industrial safety practice for Bredereck synthesis).

-

PubChem. (2023). Ethyl 4-ethyl-1H-imidazole-5-carboxylate Compound Summary. National Center for Biotechnology Information.

- Jain, S. et al. (2010). Scalable synthesis of 4,5-disubstituted imidazoles. (Analogous protocols for methyl/ethyl variants). Journal of Heterocyclic Chemistry.

(Note: While specific patents exist for the methyl analog [e.g., Cimetidine intermediates], the chemistry described above is the standard homologous protocol applied to the ethyl variant.)

Sources

- 1. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-ethyl-1H-imidazole-5-carboxylate

Executive Summary & Compound Profile

Compound: Ethyl 4-ethyl-1H-imidazole-5-carboxylate Chemical Structure: Imidazole heterocycle substituted with an ethyl group at position 4 and an ethyl ester at position 5.[1][2][3][4] Key Properties:

-

Basicity: The imidazole nitrogen (N3) is basic (pKa ~7.0–7.5), allowing for acid-base manipulation.

-

Tautomerism: Exists in equilibrium between the 4-ethyl and 5-ethyl forms in solution (1H-tautomer), though the crystal lattice typically locks one conformer.

-

Solubility: Soluble in polar organic solvents (Ethanol, Methanol, DMSO); moderately soluble in Ethyl Acetate; sparingly soluble in Water and Hexanes.

Technical Context: Purification of alkyl-imidazole carboxylates often presents challenges such as "oiling out" due to low melting points of impurities or the formation of supersaturated solutions that refuse to nucleate. This guide provides a robust, self-validating workflow combining acid-base extraction with recrystallization to ensure >98% HPLC purity.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: I dissolved the crude solid in hot ethanol, but upon cooling, a second liquid phase (oil) separated out instead of crystals. How do I fix this?

A: Oiling out occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This is common with ethyl-substituted imidazoles due to increased lipophilicity disrupting the crystal lattice.

Corrective Protocol:

-

Reheat the mixture until the oil redissolves.

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

-

Switch Solvent System: The Ethanol/Water system may be too polar.[5] Switch to Ethyl Acetate/Heptane . Dissolve in minimum hot Ethyl Acetate and slowly add Heptane until turbidity persists, then cool slowly.

-

Temperature Control: Cool the solution very slowly (e.g., 5°C/hour). Rapid cooling traps impurities that lower the melting point, promoting oil formation.

Issue 2: Persistent Coloration (Yellow/Brown)

Q: My product retains a yellow/brown hue even after recrystallization. NMR shows purity is decent, but the color persists.

A: Color is often due to trace oxidation products of the imidazole ring or polymerized byproducts from the synthesis (e.g., from formamidine precursors). These are often high-molecular-weight and polar.

Corrective Protocol:

-

Activated Carbon Treatment: During the hot dissolution step of recrystallization (preferably in Ethanol), add Activated Charcoal (5-10 wt%) .

-

Reflux for 15–30 minutes.

-

Hot Filtration: Filter through a pre-warmed Celite pad to remove the charcoal. The filtrate should be significantly lighter.

-

Warning: Do not use charcoal if purifying by acid-base extraction alone; it is most effective in the hot organic solvent phase.

-

Issue 3: Low Yield after Recrystallization

Q: I achieved good purity, but my recovery is only 40%. Where did the rest go?

A: Ethyl 4-ethyl-1H-imidazole-5-carboxylate has appreciable solubility in alcohols and even wet ethyl acetate.

Corrective Protocol:

-

Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to 20% volume and perform a second crop crystallization.

-

pH Adjustment: If using water as an anti-solvent, ensure the pH is neutral (~7-8). If the pH is acidic (from residual synthesis acid), the imidazole will remain protonated and soluble in the aqueous phase.

-

Solvent Volume: strictly adhere to the "minimum solvent" rule. Use just enough hot solvent to dissolve the solid.

Comprehensive Purification Protocol

This protocol utilizes a Hybrid Acid-Base/Recrystallization Strategy . This is superior to simple recrystallization as it chemically removes non-basic impurities (starting materials) before the thermal purification step.

Phase 1: Acid-Base Chemical Purification

Objective: Remove neutral/acidic impurities and colored tars.

-

Dissolution: Suspend the crude Ethyl 4-ethyl-1H-imidazole-5-carboxylate in 1M HCl (5 mL per gram of solid). Stir until fully dissolved.

-

Checkpoint: If solids remain, filter them off. These are likely non-basic impurities.

-

-

Washing: Extract the acidic aqueous solution with Ethyl Acetate (2 x 5 mL/g). Discard the organic layer (contains neutral impurities).

-

Neutralization: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~9-10 using 20% Na₂CO₃ or NH₄OH .

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid or extract with Ethyl Acetate (if it oils out). Dry the solid/organic layer.[6]

Phase 2: Thermal Recrystallization

Objective: Refine crystal structure and remove trace isomers.

Recommended Solvent System: Ethanol / Water (Preferred) or Ethyl Acetate / Heptane .

| Step | Action | Technical Rationale |

| 1 | Dissolve | Dissolve the solid from Phase 1 in Boiling Ethanol (approx. 3-5 mL/g). |